Cas no 80792-01-4 ([3,4,5-Triacetyloxy-6-[5-(bromomethyl)-1,2,4-triazol-1-yl]oxan-2-yl]methyl acetate)

[3,4,5-Triacetyloxy-6-[5-(bromomethyl)-1,2,4-triazol-1-yl]oxan-2-yl]methyl acetate structure
80792-01-4 structure
Product name:[3,4,5-Triacetyloxy-6-[5-(bromomethyl)-1,2,4-triazol-1-yl]oxan-2-yl]methyl acetate
CAS No:80792-01-4
MF:C17H22BrN3O9
MW:492.275284290314
CID:986107
PubChem ID:433560

[3,4,5-Triacetyloxy-6-[5-(bromomethyl)-1,2,4-triazol-1-yl]oxan-2-yl]methyl acetate Chemical and Physical Properties

Names and Identifiers

    • [3,4,5-triacetyloxy-6-[5-(bromomethyl)-1,2,4-triazol-1-yl]oxan-2-yl]methyl acetate
    • DTXSID00330915
    • NSC-333004
    • 80792-01-4
    • NSC333004
    • [3,4,5-Triacetyloxy-6-[5-(bromomethyl)-1,2,4-triazol-1-yl]oxan-2-yl]methyl acetate
    • Inchi: InChI=1S/C17H22BrN3O9/c1-8(22)26-6-12-14(27-9(2)23)15(28-10(3)24)16(29-11(4)25)17(30-12)21-13(5-18)19-7-20-21/h7,12,14-17H,5-6H2,1-4H3
    • InChI Key: HKKIXIBVQZHOTI-UHFFFAOYSA-N
    • SMILES: CC(=O)OCC1C(C(C(C(O1)N2C(=NC=N2)CBr)OC(=O)C)OC(=O)C)OC(=O)C

Computed Properties

  • Exact Mass: 491.05394g/mol
  • Monoisotopic Mass: 491.05394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 11
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 145Ų
  • XLogP3: 0.1

[3,4,5-Triacetyloxy-6-[5-(bromomethyl)-1,2,4-triazol-1-yl]oxan-2-yl]methyl acetate Related Literature

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